molecular formula C19H20N2O4S B2361110 2-(1-ethylindol-3-yl)sulfonyl-N-(4-methoxyphenyl)acetamide CAS No. 850932-46-6

2-(1-ethylindol-3-yl)sulfonyl-N-(4-methoxyphenyl)acetamide

Cat. No.: B2361110
CAS No.: 850932-46-6
M. Wt: 372.44
InChI Key: AHWPUQDPMWPVNW-UHFFFAOYSA-N
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Description

2-(1-ethylindol-3-yl)sulfonyl-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Indolocarbazoles

2-(1-ethylindol-3-yl)sulfonyl-N-(4-methoxyphenyl)acetamide is involved in the synthesis of indolocarbazoles, a class of compounds significant in the synthesis of fused dimeric indole alkaloids like staurosporinone. This process includes electrophilic formylation and treatment with methylchloroformate for hexahydroindolocarbazole formation, followed by dehydrogenation (Magnus, Exon, & Sear, 1983).

Protein Tyrosine Phosphatase 1B Inhibitors

Compounds derived from 2-(4-methoxyphenyl) ethyl] acetamide, similar to the queried compound, were evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. These compounds showed promising results in in vivo screening for antidiabetic activity (Saxena et al., 2009).

Microwave Assisted Synthesis

The microwave-assisted synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, related to the target compound, was explored for efficiency. The synthesized compounds were evaluated for their inhibitory potential against various enzymes, demonstrating significant activity (Virk et al., 2018).

Anticancer Applications

N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, structurally similar to the queried compound, has shown remarkable anticancer effects. Modifications to this compound resulted in analogs with potent antiproliferative activities and reduced toxicity (Wang et al., 2015).

Antibacterial Applications

N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, structurally related to the queried compound, were synthesized and showed significant antibacterial activity against multiple bacterial strains (Iqbal et al., 2017).

Properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfonyl-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-21-12-18(16-6-4-5-7-17(16)21)26(23,24)13-19(22)20-14-8-10-15(25-2)11-9-14/h4-12H,3,13H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWPUQDPMWPVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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